molecular formula C11H13NO2 B13559412 1-(3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-6-yl)ethanone

1-(3,4-Dihydro-4-methyl-2H-1,4-benzoxazin-6-yl)ethanone

Cat. No.: B13559412
M. Wt: 191.23 g/mol
InChI Key: VACYJYZTWBMHOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one is a heterocyclic compound belonging to the benzoxazine family. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a benzoxazine ring fused with a methyl group and an ethanone moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aromatic primary amines with formaldehyde and ketones can lead to the formation of benzoxazine derivatives . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate interaction and subsequent catalytic activity . This inhibition can disrupt various biological pathways, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethan-1-one can be compared with other benzoxazine derivatives, such as:

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)ethanone

InChI

InChI=1S/C11H13NO2/c1-8(13)9-3-4-11-10(7-9)12(2)5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI Key

VACYJYZTWBMHOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.